6-bromo-N-methylpyridin-2-amine
Overview
Description
6-Bromo-N-methylpyridin-2-amine is an organic compound with the molecular formula C6H7BrN2. It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the 6th position and a methylamine group at the 2nd position. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Mechanism of Action
Target of Action
The primary target of 6-Bromo-N-methylpyridin-2-amine (6-BMP2A) is phosphodiesterase-4 , an enzyme crucial in inflammation and immune response regulation . This enzyme plays a significant role in the breakdown of cyclic adenosine monophosphate (cAMP), a messenger molecule that carries the effects of hormones like glucagon and adrenaline.
Mode of Action
6-BMP2A acts as an inhibitor for specific enzymes, particularly phosphodiesterase-4 . By inhibiting this enzyme, 6-BMP2A prevents the breakdown of cAMP, leading to an increase in cAMP levels. This increase amplifies the response to hormones, which can have various effects depending on the specific cells and tissues involved .
Biochemical Pathways
The inhibition of phosphodiesterase-4 by 6-BMP2A affects the cAMP-dependent pathway . Elevated cAMP levels can activate protein kinase A (PKA), leading to the phosphorylation of various target proteins. These changes can affect numerous cellular processes, including inflammation and immune response regulation .
Result of Action
The inhibition of phosphodiesterase-4 by 6-BMP2A leads to an increase in cAMP levels, which can amplify the body’s response to certain hormones. This can lead to a variety of effects, depending on the specific cells and tissues involved. Notably, it has demonstrated inhibitory effects on inflammation and immune response regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-methylpyridin-2-amine can be achieved through several methods. One common approach involves the bromination of N-methylpyridin-2-amine. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the 6th position of the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-methylpyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds or other complex organic molecules.
Scientific Research Applications
6-Bromo-N-methylpyridin-2-amine is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-N-methylpyridin-2-amine: Similar structure with a chlorine atom instead of bromine.
6-Bromo-N-isopropylpyridin-2-amine: Similar structure with an isopropyl group instead of a methyl group.
Uniqueness
6-Bromo-N-methylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom at the 6th position enhances its ability to participate in coupling reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
6-bromo-N-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-8-6-4-2-3-5(7)9-6/h2-4H,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYEPZCPAEZKSKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60541646 | |
Record name | 6-Bromo-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89026-79-9 | |
Record name | 6-Bromo-N-methylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60541646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-bromo-N-methylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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